molecular formula C12H9ClFNO3 B11849382 7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 75001-60-4

7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11849382
CAS No.: 75001-60-4
M. Wt: 269.65 g/mol
InChI Key: ROKPIDBUBYNZNU-UHFFFAOYSA-N
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Description

7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity and is used as an intermediate in the synthesis of various pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with ethyl 2,4-dichloro-5-fluorobenzoylacetate.

    Cyclization: The intermediate undergoes cyclization to form the quinoline ring.

    Chlorination and Fluorination: Chlorine and fluorine atoms are introduced at specific positions on the quinoline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols

Major Products

Scientific Research Applications

7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its antibacterial properties and interactions with biological systems.

    Medicine: Serves as an intermediate in the synthesis of antibiotics and other therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The antibacterial activity of 7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By binding to these molecular targets, the compound disrupts DNA processes, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct antibacterial properties. Its combination of chlorine and fluorine atoms enhances its activity against a broad spectrum of bacterial strains .

Properties

CAS No.

75001-60-4

Molecular Formula

C12H9ClFNO3

Molecular Weight

269.65 g/mol

IUPAC Name

7-chloro-1-ethyl-8-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C12H9ClFNO3/c1-2-15-5-7(12(17)18)11(16)6-3-4-8(13)9(14)10(6)15/h3-5H,2H2,1H3,(H,17,18)

InChI Key

ROKPIDBUBYNZNU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C(=C(C=C2)Cl)F)C(=O)O

Origin of Product

United States

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